molecular formula C12H16F3NO B3866104 1-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine

1-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine

Cat. No.: B3866104
M. Wt: 247.26 g/mol
InChI Key: UOYKODSVWADPAZ-UHFFFAOYSA-N
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Description

1-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxy Group:

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can be carried out using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Amine Group: The amine group can be introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Industry: It is used in the production of agrochemicals, materials, and other industrial products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor, activator, or modulator of various enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]ethan-2-amine: Similar structure with an ethyl group instead of a propyl group.

    1-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]butan-2-amine: Similar structure with a butyl group instead of a propyl group.

    1-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]pentan-2-amine: Similar structure with a pentyl group instead of a propyl group.

Uniqueness

1-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, or specificity.

Properties

IUPAC Name

1-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-9(8-17-2)16-7-10-3-5-11(6-4-10)12(13,14)15/h3-6,9,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYKODSVWADPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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